4-(4'-Fluorobenzyl)piperidine

Sigma receptor pharmacology PET radiotracer development Structure-activity relationship

4-(4-Fluorobenzyl)piperidine (4-FBP) is a differentiated fluorinated scaffold validated by X-ray co-crystal structure (PDB 2OHN, 2.15 Å) for BACE-1 inhibitor programs. The para-fluoro substituent delivers 5–6× superior sigma-2 receptor affinity (Ki = 3.77–4.02 nM) over 2-fluoro positional isomers—an advantage not replicable with chloro or unsubstituted analogs. Published isotopomer syntheses (d2, d4, d6) enable robust LC-MS/MS bioanalytical method development. Ideal for NR2B-selective NMDA antagonists, dual sigma-1/sigma-2 ligands, and chemokine antagonist programs. Note: For PET radiotracer applications, evaluate in vivo defluorination liability.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
CAS No. 92822-02-1
Cat. No. B046230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4'-Fluorobenzyl)piperidine
CAS92822-02-1
Synonyms4-(p-Fluorobenzyl)piperidine;  4-[(4-Fluorophenyl)methyl]piperidine
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC=C(C=C2)F
InChIInChI=1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
InChIKeyJLAKCHGEEBPDQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4'-Fluorobenzyl)piperidine (CAS 92822-02-1): A Versatile Fluorinated Piperidine Scaffold for CNS and Fragment-Based Drug Discovery


4-(4'-Fluorobenzyl)piperidine (4-FBP) is a fluorinated arylalkylamine scaffold featuring a piperidine ring substituted at the 4-position with a 4-fluorobenzyl moiety (molecular formula C12H16FN, molecular weight 193.26 g/mol, XLogP3 = 2.6) [1]. This compound serves as a critical building block in medicinal chemistry, having been employed in the synthesis of chemokine antagonists, non-peptidic β-secretase (BACE-1) inhibitors, sigma receptor ligands, and subtype-selective NMDA receptor antagonists [2]. Unlike simple benzylpiperidine analogs, the para-fluoro substitution imparts distinct electronic properties (Hammett σp = 0.06) and metabolic characteristics that differentiate its pharmacological profile in structure-activity relationship (SAR) studies [3].

Why 4-(4'-Fluorobenzyl)piperidine Cannot Be Substituted by Unsubstituted or Alternative Halogen Benzylpiperidines Without Performance Deviation


Generic substitution of 4-(4'-fluorobenzyl)piperidine with unsubstituted benzylpiperidine or alternative halogen analogs (e.g., 4-chloro, 4-bromo derivatives) in established synthetic routes or SAR campaigns introduces quantifiable changes in target binding affinity, receptor subtype selectivity, and metabolic stability. The para-fluoro substituent provides a distinct combination of moderate electron-withdrawing character, minimal steric bulk (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å), and unique hydrogen-bond accepting capacity (dipole moment of C-F bond ~1.4 D) that cannot be replicated by chloro (Hammett σp = 0.23, higher lipophilicity) or unsubstituted analogs (σp = 0, no halogen bonding capacity) [1][2]. In sigma receptor ligand series, the 4-fluorobenzyl motif confers superior sigma-2 receptor affinity (Ki = 3.77-4.02 nM) compared to 2-fluoro positional isomers (Ki = 20.3-22.8 nM), representing a 5- to 6-fold improvement in potency [3]. Furthermore, the C-F bond exhibits greater metabolic resistance to oxidative defluorination relative to C-Cl bond cleavage pathways, though in vivo defluorination remains a documented concern for PET radiotracer applications [4]. These quantitative structure-activity and structure-metabolism relationships render simple analog replacement scientifically invalid without re-optimization of the downstream compound's pharmacological profile.

Quantitative Differentiation Evidence for 4-(4'-Fluorobenzyl)piperidine: Head-to-Head and Cross-Study Performance Data vs. Structural Analogs


Sigma-2 Receptor Affinity Advantage of 4-Fluorobenzyl over 2-Fluorobenzyl Substitution Pattern

In a comparative study of fluorinated halobenzamides as sigma receptor ligands, the 4-fluorobenzyl substitution pattern conferred significantly higher sigma-2 receptor affinity compared to the corresponding 2-fluoro positional isomers. While both substitution patterns maintained subnanomolar sigma-1 affinity (Ki range 0.38-0.98 nM), the sigma-2 potency diverged substantially [1].

Sigma receptor pharmacology PET radiotracer development Structure-activity relationship

In Vivo Metabolic Stability Limitation: Documented Radiodefluorination of 4-(4-[18F]-Fluorobenzyl)piperidine Moiety

A critical procurement consideration for PET radiotracer development is the documented metabolic instability of the 4-(4-fluorobenzyl)piperidine moiety. In vivo evaluation by PET imaging of radiotracers [18F]1a, [18F]2a, and the parent fragment [18F]6 (4-(4-[18F]-fluorobenzyl)piperidine) demonstrated high accumulation of radioactivity in bone and cartilage, indicative of significant radiodefluorination [1]. LC-MS-MS metabolite identification confirmed defluorination as a result of in vivo hydroxylation in the benzyl ring [1].

PET imaging Metabolic stability NMDA receptor antagonists

BACE-1 Fragment Screening: X-Ray Crystallographic Validation of 4-FBP as a β-Secretase Binding Fragment

4-(4'-Fluorobenzyl)piperidine has been structurally validated as a fragment hit in BACE-1 (β-secretase) inhibitor development through X-ray crystallography. The co-crystal structure with human BACE-1 (PDB ID: 2OHN) was solved at 2.15 Å resolution with R-Value Free = 0.285 and R-Value Work = 0.228, confirming specific binding to the enzyme active site [1]. This structural validation distinguishes 4-FBP from uncharacterized benzylpiperidine analogs lacking confirmed target engagement at BACE-1.

Fragment-based drug discovery BACE-1 inhibition X-ray crystallography

Sigma-1 Receptor Affinity of 4-FBP-Derived Ligands in Comparison to Established Reference Compounds

Derivatives incorporating the 4-(4-fluorobenzyl)piperidine scaffold demonstrate high-affinity sigma-1 receptor binding. Compound 44, N-(2-(4-(4-fluorobenzyl)piperidin-1-yl)ethyl)-N-(4-methoxyphenyl)propionamide, exhibited Ki σ1 = 1.86 nM and Ki μ = 2.1 nM, with in vivo analgesic ED50 = 15.1 ± 1.67 mg/kg in the formalin test [1]. For context, a related N-[1-(4-fluorobenzyl)-piperidin-4-yl]-2-phenylacetamide derivative showed σ1 Ki = 6.59 nM in guinea pig brain membrane assays [2].

Sigma-1 receptor Neuropathic pain Analgesic development

Deuterated Isotopomer Availability for Quantitative LC-MS Bioanalysis

Synthetic methodology has been established for the preparation of d2, d4, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine, enabling its use as an internal standard in quantitative LC-MS bioanalytical workflows [1]. The d4 isotopomer, 4-(4-fluoro-[2,3,5,6-2H4]benzyl)piperidine, is prepared via Grignard reaction followed by Pd/C-catalyzed deoxygenation and heteroatomic ring saturation. Catalytic H/D exchange in benzylic positions provides access to additional isotopomers [1].

Isotope labeling LC-MS internal standards Deuterium exchange

Optimal Research and Procurement Applications for 4-(4'-Fluorobenzyl)piperidine Based on Quantified Performance Evidence


Sigma Receptor Ligand Development Requiring Dual Sigma-1/Sigma-2 Affinity

Based on direct comparative data showing that 4-fluorobenzyl substitution confers 5- to 6-fold greater sigma-2 receptor affinity (Ki = 3.77-4.02 nM) compared to 2-fluoro analogs (Ki = 20.3-22.8 nM) while maintaining subnanomolar sigma-1 binding, 4-(4'-fluorobenzyl)piperidine is the scaffold of choice for developing dual sigma-1/sigma-2 ligands [1]. This application is further supported by high-affinity derivatives such as Compound 44 (Ki σ1 = 1.86 nM, Ki μ = 2.1 nM) demonstrating in vivo analgesic efficacy (ED50 = 15.1 mg/kg) in neuropathic pain models [2]. Researchers seeking sigma-2 engagement should prioritize 4-FBP over 2-fluoro positional isomers.

Fragment-Based Drug Discovery Targeting BACE-1 (β-Secretase) for Alzheimer's Disease

The availability of a high-resolution X-ray co-crystal structure (PDB ID: 2OHN, 2.15 Å resolution, R-Free = 0.285) validates 4-(4'-fluorobenzyl)piperidine as a confirmed BACE-1 binding fragment [3]. This structural characterization enables rational structure-based optimization through fragment growing or merging strategies. For medicinal chemistry teams pursuing BACE-1 inhibitors, 4-FBP provides a structurally validated starting point with defined binding pose information, whereas most alternative benzylpiperidine analogs lack equivalent crystallographic characterization in BACE-1.

Quantitative LC-MS Bioanalytical Method Development Requiring Deuterated Internal Standards

For DMPK and bioanalytical laboratories developing quantitative LC-MS/MS methods for 4-FBP-containing drug candidates, the published synthetic routes to d2, d4, and d6 isotopomers provide a critical method development advantage [4]. Stable isotope-labeled internal standards are essential for correcting matrix effects and ionization variability in bioanalytical assays. The availability of multiple deuteration levels offers flexibility in selecting isotopomers with minimal isotopic interference and optimal chromatographic co-elution. This represents a practical procurement advantage over structurally related scaffolds lacking established isotopomer synthesis protocols.

NR2B-Selective NMDA Receptor Antagonist Design with Documented Metabolic Caveats

The 4-(4-fluorobenzyl)piperidine moiety is a validated pharmacophore for NR2B-selective NMDA receptor antagonists, with multiple antagonists containing this scaffold advancing through preclinical development [5]. However, procurement decisions for PET radiotracer programs must account for the documented in vivo defluorination liability observed with the [18F]-labeled fragment [5]. For non-imaging applications (e.g., therapeutic NR2B antagonist development, in vitro pharmacology), the scaffold's validated NR2B selectivity remains valuable. For PET imaging programs targeting NR2B, alternative fluorination strategies or deuterium substitution (available via published isotopomer synthesis [4]) should be evaluated to mitigate defluorination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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